molecular formula C7H6INO2 B1630261 3-Amino-2-iodobenzoic acid CAS No. 85600-30-2

3-Amino-2-iodobenzoic acid

Cat. No. B1630261
CAS RN: 85600-30-2
M. Wt: 263.03 g/mol
InChI Key: HEVQSUKLJWYDJR-UHFFFAOYSA-N
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Description

3-Amino-2-iodobenzoic acid is a compound with the molecular formula C7H6INO2 . It is an iodobenzoic acid with a single iodo substituent placed at the 3-position .


Synthesis Analysis

The synthesis of 2-iodobenzoic acid can be achieved via the diazotization of anthranilic acid followed by a reaction with iodide . A similar process may be used to synthesize 3-Amino-2-iodobenzoic acid . Another method involves the oxidation of 2-iodobenzoic acid in an aqueous solution of sulfuric acid .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-iodobenzoic acid consists of a benzene ring with an iodo substituent at the 2-position, an amino substituent at the 3-position, and a carboxylic acid group .


Chemical Reactions Analysis

The oxidation of 2-iodobenzoic acid occurs at potentials >1.6V vs. SCE, initially to 2-iodosobenzoic acid (IsBA), which is oxidized to IBX at potentials >1.8V vs. SCE .


Physical And Chemical Properties Analysis

3-Amino-2-iodobenzoic acid is a solid with a molecular weight of 263.03 g/mol . It has a melting point of 121-130 °C .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

3-Amino-2-iodobenzoic acid plays a significant role in organic chemistry as an intermediate for various synthetic applications. For instance, it is utilized in the synthesis of ketoprofen, an anti-inflammatory analgesic drug, demonstrating its importance in the pharmaceutical industry. Its reactivity, especially with palladium catalysts, allows for the formation of complex molecules through processes such as the palladium-catalyzed three-component tandem reaction. This reaction enables the one-pot assembly of quinazolines, highlighting the versatility and efficiency of 3-amino-2-iodobenzoic acid in facilitating diverse synthetic routes (Yin Qun, 2010; Kun Hu et al., 2018).

Catalysis and Mechanistic Insights

The compound's utility extends to catalysis, where o-iodoxybenzoic acid (IBX), a related reagent, has been found to mediate the dehydrogenation of amines and the oxidative cleavage of dithioacetals and dithioketals efficiently. These transformations are valuable for the synthesis of imines, oximes, ketones, and aromatic N-heterocycles under mild conditions. Mechanistic studies suggest that these reactions proceed via ionic pathways rather than single electron transfer (SET) processes, offering insights into the chemistry of hypervalent iodine reagents (K. Nicolaou et al., 2004).

Environmental and Material Science

In the realm of environmental science, 3-amino-2-iodobenzoic acid derivatives have been investigated for their potential as corrosion inhibitors. This application is crucial for the protection of metals in various industrial processes. Quantum chemical studies have been conducted to understand the molecular basis of their action, providing a theoretical foundation for their practical use in corrosion prevention (G. Gece & S. Bilgiç, 2009).

Moreover, the development of fluorescent sensors based on poly(3-aminobenzoic acid) for the detection of trace amounts of water in organic solvents showcases the material science applications of aminobenzoic acid derivatives. Such sensors offer high sensitivity and specificity, which are essential attributes for monitoring moisture levels in various industrial and laboratory settings (Q. Deng et al., 2012).

Safety And Hazards

3-Amino-2-iodobenzoic acid is classified as Acute toxicity, Oral (Category 3), H301 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and may cause skin and eye irritation .

Future Directions

3-Amino-2-iodobenzoic acid and similar compounds have been studied for their potential use in enhancing the performance and stability of perovskite solar cells . Additionally, the oxidation of these compounds can be catalyzed by various hemoproteins like cytochrome P450 or horseradish peroxidase .

properties

IUPAC Name

3-amino-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVQSUKLJWYDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624075
Record name 3-Amino-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-iodobenzoic acid

CAS RN

85600-30-2
Record name 3-Amino-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85600-30-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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